(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone
Description
(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is a synthetic organic compound featuring a methanone core bridging a 4-methylpiperazine moiety and a 3-phenyl-substituted azepane ring. The 4-methylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with improved solubility and receptor-binding interactions, while the 3-phenylazepane moiety may confer conformational rigidity and lipophilicity.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-19-11-13-20(14-12-19)18(22)21-10-6-5-9-17(15-21)16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSHQZXZBHDLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride. This intermediate is then reacted with 1-methylpiperazine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying receptor interactions.
Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility : The benzoic acid derivative (C₁₂H₁₆N₂O₂) is likely more water-soluble due to its ionizable carboxylic acid group, whereas the azepane-containing compound (C₁₇H₂₄N₃O) may exhibit higher membrane permeability due to lipophilic groups .
Thermal Stability: Higher melting points in the benzoic acid analog suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the methanol derivative .
Biological Activity
(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is , with a molecular weight of 246.36 g/mol. The compound features a piperazine ring substituted with a methyl group and a phenylazepane moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂ |
| Molecular Weight | 246.36 g/mol |
| CAS Number | 2034264-22-5 |
| IUPAC Name | (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone |
The biological activity of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it can inhibit certain enzymatic activities, leading to anti-inflammatory and anticancer effects. The structural characteristics allow it to effectively bind to active sites, modulating the activity of these targets.
Anticancer Properties
Studies have highlighted the potential anticancer properties of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone. In vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting that it may induce apoptosis and inhibit cell proliferation through pathways involving cell cycle arrest and apoptosis induction.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It appears to exert its effects by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammatory responses. This activity positions it as a candidate for further development in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation. Treatment with (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Research Applications
The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.
Comparison with Similar Compounds
To better understand the uniqueness of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (4-Methylpiperazin-1-yl)(1H-pyrazol-4-y)ketone | Piperazine ring, pyrazole moiety | Anticancer, anti-inflammatory |
| N-Methylpiperazine derivatives | Similar piperazine structure | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
